molecular formula C13H24N2O2 B597388 tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate CAS No. 1251006-73-1

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

Cat. No. B597388
M. Wt: 240.347
InChI Key: CGALLHHGALTGRV-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It has a molecular weight of 240.35 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate” consists of a tert-butyl group attached to an azetidine ring, which is further substituted with a piperidin-3-yl group .


Physical And Chemical Properties Analysis

“tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate” is a solid or semi-solid or lump or liquid . It should be stored in a dark place, sealed in dry, at 2-8C .

Scientific Research Applications

  • Meyers et al. (2009) developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate. This compound is useful for further selective derivation on the azetidine and cyclobutane rings, providing access to novel compounds complementing piperidine ring systems (Meyers et al., 2009).

  • In 2016, Kong et al. synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

  • Richter et al. (2009) discussed the synthesis of tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showing the potential for creating compounds with a 1-methyl-1H-pyrazol-5-yl substituent (Richter et al., 2009).

  • Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs (Zhang et al., 2018).

  • Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines (Harmsen et al., 2011).

  • Jona et al. (2009) developed an asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, useful for synthesizing nociceptin antagonists (Jona et al., 2009).

  • Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Wang et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-piperidin-3-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGALLHHGALTGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745420
Record name tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate

CAS RN

1251006-73-1
Record name tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
O Robles, JJ Jackson, L Marshall, O Talay… - Journal of Medicinal …, 2020 - ACS Publications
The C–C chemokine receptor 4 (CCR4) is broadly expressed on regulatory T cells (T reg ) as well as other circulating and tissue-resident T cells. T reg can be recruited to the tumor …
Number of citations: 17 pubs.acs.org

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